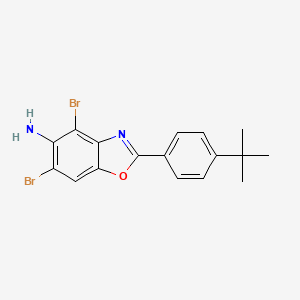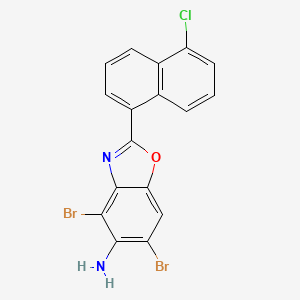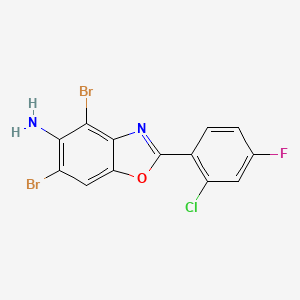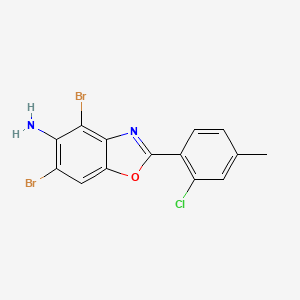
3-(5-Amino-2-chlorobenzyloxy)pyridine
Overview
Description
Scientific Research Applications
Synthesis and Antimicrobial Activities
3-Aryl-5-(4'-(p-chlorobenzyloxy)-3'-methoxyphenyl)-1-(p-fluorophenyl)-4,-5-dihydro-1H- pyrazoles and cyanopyridine derivatives, including 3-(5-Amino-2-chlorobenzyloxy)pyridine, have been synthesized and characterized for their antimicrobial activities. These compounds are notable for their wide range of therapeutic activities, with the pyridine nucleus being a common element in many drugs due to its diverse pharmacological activities (Dangar, Borkhataria, & Shah, 2014).
Organosilicon Polymer Synthesis
2-{[3-(Triethoxysilyl)propyl]amino}pyridine derivatives, related to this compound, have been synthesized and used in the formation of cross-linked organosilicon copolymers. These polymers exhibit unique properties, such as binding anionic chlorocomplexes of various metals, demonstrating the compound's versatility in material science applications (Belousova, Vlasova, Pozhidaev, & Voronkov, 2001).
Aerobic Reactions in Chemistry
Studies on aerobic reactions involving ammonia/3,5-Di-tert-butylcatechol Schiff-Base Condensation Products with Copper, where this compound derivatives could potentially play a role, reveal complex interactions. These studies are significant in understanding the molecular structures and reactions in coordination chemistry (Speier, Csihony, Whalen, & Pierpont, 1996).
DNA and RNA Synthesis
The compound has potential applications in the synthesis of 2′-Deoxyribonucleoside derivatives of 1-Deazapurine, crucial in nucleic acid research. This aspect highlights its role in the study and manipulation of genetic materials (Cristalli, Vittori, Eleuteri, Volpini, Camaioni, & Lupidi, 1994).
Fluorescence Properties and Antibacterial Activity
N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, related to this compound, show significant fluorescence properties. Some compounds in this category also exhibit considerable antibacterial activity, suggesting their potential use in biological imaging and antimicrobial applications (Girgis, Kalmouch, & Hosni, 2004).
Insecticidal Properties
Research has also explored the insecticidal properties of pyridine derivatives, including structures similar to this compound. These studies are crucial for developing new pesticides and understanding the interaction between chemicals and biological systems (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
properties
IUPAC Name |
4-chloro-3-(pyridin-3-yloxymethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c13-12-4-3-10(14)6-9(12)8-16-11-2-1-5-15-7-11/h1-7H,8,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWZWWOANBQXMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCC2=C(C=CC(=C2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435707 | |
| Record name | 3-(5-Amino-2-chlorobenzyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
642084-31-9 | |
| Record name | 3-(5-Amino-2-chlorobenzyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-Hydroxy-3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B3055294.png)
![[1,1'-Biphenyl]-4-acetamide](/img/structure/B3055295.png)


![(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)acetic acid](/img/structure/B3055298.png)

